4-(1H-1,2,4-Triazol-1-yl)benzonitrile
Overview
Description
4-(1H-1,2,4-Triazol-1-yl)benzonitrile is a chemical compound that features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, attached to a benzonitrile moiety. This structure is of interest due to the triazole ring's presence in various biologically active compounds and its potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. For instance, the synthesis of 4-[1,2,4] triazol-1-ylmethyl-benzonitrile was improved by using a more cost-effective starting material, 4-(chloromethyl)benzonitrile, and optimizing reaction conditions to achieve a 76% yield . Another study reported the synthesis of a stilbene derivative with a triazole ring, which involved the condensation of 4-(dimethylamino)benzaldehyde with 4-[(1H-1,2,4-triazol-1-yl)methyl]benzonitrile . Additionally, the synthesis of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was achieved, and its structure was determined by single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of triazole derivatives has been extensively studied. For example, the crystal structure of a triazole-thione derivative was determined, revealing a triclinic system with specific bond angles and lengths, as well as weak hydrogen bonds and C–H···π supramolecular interactions stabilizing the crystal structure . The structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was also determined, showing a symmetry center at the center of the phenyl ring and a dihedral angle between the planes of triazole and phenyl rings .
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions due to their versatile nature. For instance, triazole derivatives have been used to synthesize novel antimicrobial agents , and triorganotin triazole benzoates have been prepared and shown to exhibit good antifungal activities . Additionally, the thermolysis and photolysis of diazo-triazoles in benzenoid solvents have been studied, revealing complex reactions involving carbenes and diazo compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the crystallographic analysis provides insights into the density and molecular volume of these compounds . The electronic and molecular structure of a triazole derivative with anticancer activity was studied, including spectral analysis and molecular docking, to rationalize its pharmacological activity . Furthermore, the antiproliferative activity of triazole-containing compounds against cancer cell lines has been evaluated, demonstrating their potential as antimicrotubule agents .
Scientific Research Applications
Summary of the Application
“4-(1H-1,2,4-Triazol-1-yl)benzonitrile” is used in the synthesis of anticancer agents. It has been found to exhibit potent inhibitory activities against certain cancer cell lines .
Methods of Application or Experimental Procedures
A series of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids were synthesized and their structures were established by NMR and MS analysis . The cytotoxic activities of the synthesized compounds were evaluated in vitro .
Results or Outcomes
Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin (19.7 and 22.6 µM, respectively) . Some compounds showed promising cytotoxic activity lower than 12 μM against the Hela cell line .
2. Synthesis of Heterocyclic Compounds
Summary of the Application
“4-(1H-1,2,4-Triazol-1-yl)benzonitrile” is used in the synthesis of heterocyclic compounds, which have a variety of applications, including propellants, explosives, pyrotechnics, and particularly chemotherapy .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHXOBQEQQQJEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437982 | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |
CAS RN |
25699-89-2 | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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